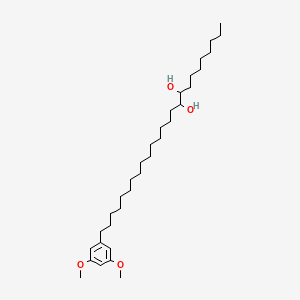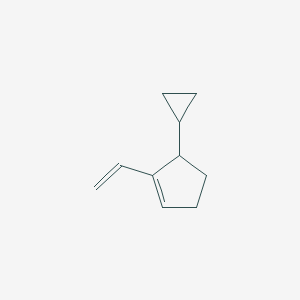
5-Cyclopropyl-1-ethenylcyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1-ethenylcyclopent-1-ene is a unique organic compound characterized by its cyclopropyl and ethenyl substituents attached to a cyclopentene ring. This compound falls under the category of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the cyclopropyl group introduces significant ring strain, making this compound an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-ethenylcyclopent-1-ene typically involves the cyclopropanation of a suitable cyclopentene precursor. One common method is the reaction of cyclopentene with a carbene or carbenoid reagent, such as dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The ethenyl group can be introduced through a subsequent alkylation reaction using a suitable vinyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as transition metal catalysts, can enhance the selectivity and yield of the desired product. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions
5-Cyclopropyl-1-ethenylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond, converting the ethenyl group to an ethyl group.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination under radical conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of 5-cyclopropyl-1-ethylcyclopentane.
Substitution: Formation of halogenated derivatives, such as 5-cyclopropyl-1-bromocyclopent-1-ene.
科学的研究の応用
5-Cyclopropyl-1-ethenylcyclopent-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Cyclopropyl-1-ethenylcyclopent-1-ene involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces ring strain, making the compound more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, modulating their biological activity. The ethenyl group can participate in conjugation and electron delocalization, influencing the compound’s overall reactivity and stability .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with significant ring strain and reactivity.
Cyclopentene: A cycloalkene with a single double bond, serving as a precursor for various derivatives.
Vinylcyclopropane: A compound with both cyclopropyl and vinyl groups, similar to 5-Cyclopropyl-1-ethenylcyclopent-1-ene.
Uniqueness
This compound is unique due to the combination of cyclopropyl and ethenyl groups attached to a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89970-13-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
5-cyclopropyl-1-ethenylcyclopentene |
InChI |
InChI=1S/C10H14/c1-2-8-4-3-5-10(8)9-6-7-9/h2,4,9-10H,1,3,5-7H2 |
InChIキー |
NBOCUEBKIZVRQA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CCCC1C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


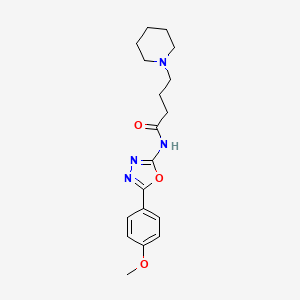
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
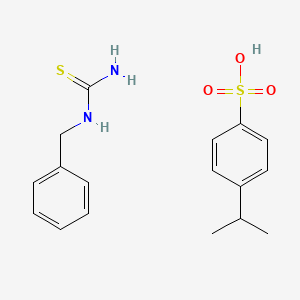
methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
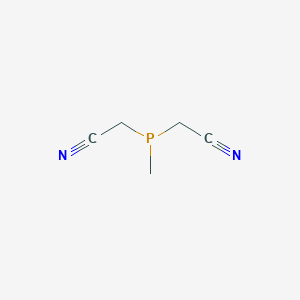
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
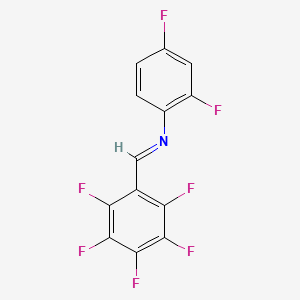

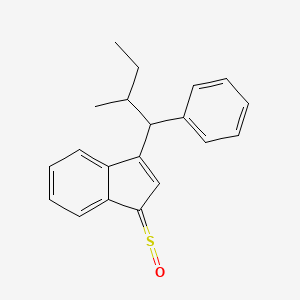
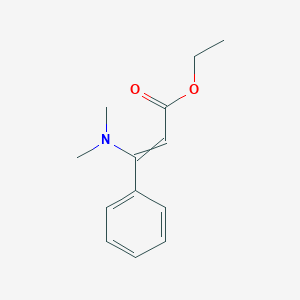
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
